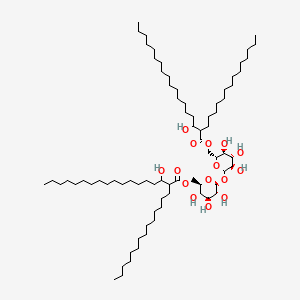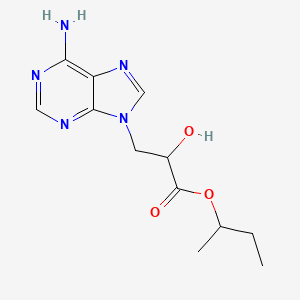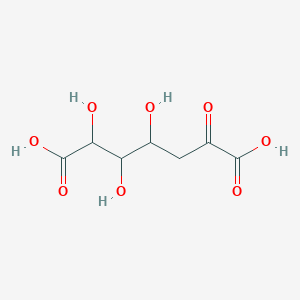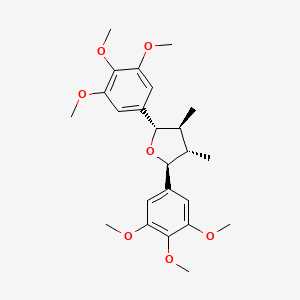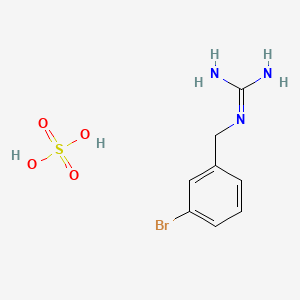
3-Bromobenzylguanidinium sulphate
Übersicht
Beschreibung
3-Bromobenzylguanidinium sulphate is a chemical compound that is used in scientific research. It is a guanidinium derivative that is commonly used as a biochemical tool for studying ion channels and transporters.
Wissenschaftliche Forschungsanwendungen
Analytical and Biochemical Applications
In the domain of analytical chemistry, compounds similar to 3-Bromobenzylguanidinium sulphate are often explored for their antioxidant properties and their role in biochemical assays. For instance, methods for determining antioxidant activity, such as the Oxygen Radical Absorption Capacity (ORAC) and the 2,2'-Azinobis-(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) test, rely on specific chemical interactions that compounds like this compound might participate in due to their structural or functional properties (Munteanu & Apetrei, 2021). These assays are crucial for assessing the kinetics or reaching the equilibrium state based on spectrophotometry, which could be an area where this compound finds application, either as a reagent or a subject of study.
Environmental Science and Pollution Treatment
In environmental science, the study of adsorbents for pollutant removal from water highlights the potential use of various compounds in treating water contaminants. Research on using alum sludge, a byproduct of water treatment processes involving aluminium sulphate, for phosphorus removal showcases the broader category of sulphate-based compounds in environmental remediation efforts (Muisa et al., 2020). Given the structural specificity and potential reactivity of this compound, similar investigative pathways could explore its efficacy in binding or removing specific pollutants.
Material Science and Engineering
The review of metal sulphide precipitation and its applications across various industries, including effluent treatment and hydrometallurgical processes, provides insight into how sulphate compounds contribute to material science and engineering (Lewis, 2010). Although this compound is not directly mentioned, the principles surrounding the use of sulphates in precipitating metals from solutions could inform research into the compound's potential applications in similar processes or as a catalyst in synthesizing new materials.
Safety and Hazards
Eigenschaften
IUPAC Name |
2-[(3-bromophenyl)methyl]guanidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN3/c9-7-3-1-2-6(4-7)5-12-8(10)11/h1-4H,5H2,(H4,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQAHHMUBLBQHKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CN=C(N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101009183 | |
| Record name | N-[(3-Bromophenyl)methyl]guanidinato | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101009183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
90151-50-1 | |
| Record name | N-[(3-Bromophenyl)methyl]guanidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90151-50-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Guanidine, (m-bromobenzyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090151501 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[(3-Bromophenyl)methyl]guanidinato | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101009183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




